2-(2-acetylphenoxy)acetic Acid

Descripción

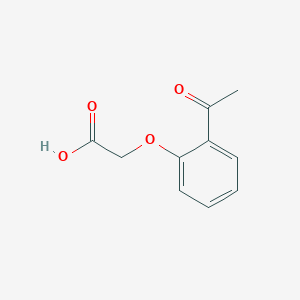

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-acetylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)8-4-2-3-5-9(8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZDTCFUDGMSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384405 | |

| Record name | 2-(2-acetylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-62-2 | |

| Record name | 2-(2-Acetylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-acetylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1878-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Acetylphenoxy Acetic Acid

Established Synthetic Pathways for 2-(2-Acetylphenoxy)acetic Acid

The primary and most widely established method for synthesizing this compound is based on the Williamson ether synthesis, followed by the hydrolysis of the resulting ester. This two-step process is a reliable route that begins with readily available starting materials.

Reaction Mechanisms and Conditions for Primary Synthesis of this compound

The synthesis commences with the O-alkylation of 2-hydroxyacetophenone (B1195853) using an α-haloacetic acid ester, typically ethyl chloroacetate. The reaction proceeds via a classic SN2 mechanism.

Step 1: Williamson Ether Synthesis. In this step, a base is used to deprotonate the phenolic hydroxyl group of 2-hydroxyacetophenone, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene (B1212753) carbon of ethyl chloroacetate, displacing the chloride leaving group to form ethyl 2-(2-acetylphenoxy)acetate. A common and effective base for this transformation is anhydrous potassium carbonate (K₂CO₃), which is mild enough to avoid undesirable side reactions. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), under reflux conditions for several hours to ensure complete conversion. researchgate.net

Step 2: Ester Hydrolysis. The crude ester from the first step is then hydrolyzed to yield the final carboxylic acid product. This can be achieved through either acidic or basic catalysis. Acidic hydrolysis, often using a dilute mineral acid like hydrochloric acid (HCl), involves protonation of the ester's carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. researchgate.net Basic hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion (from NaOH, for example) on the carbonyl carbon, followed by an acidification workup step to protonate the resulting carboxylate salt.

A summary of typical reaction conditions is presented in the table below, based on analogous syntheses. researchgate.net

Table 1: Typical Laboratory Conditions for the Synthesis of this compound

| Step | Reagents | Base | Solvent | Conditions | Duration |

|---|---|---|---|---|---|

| 1. Ether Formation | 2-Hydroxyacetophenone, Ethyl Chloroacetate | Anhydrous K₂CO₃ | Acetone | Reflux | 7–8 hours |

| 2. Hydrolysis | Ethyl 2-(2-acetylphenoxy)acetate | Dilute HCl | Water/Co-solvent | Heating | Variable |

Yield Optimization and Purity Considerations in Laboratory Synthesis of this compound

Optimizing the yield and ensuring the purity of this compound requires careful control over the reaction parameters.

For the initial etherification, the choice of base and solvent is critical. While stronger bases could be used, potassium carbonate offers a good balance of reactivity and selectivity, minimizing potential side reactions. researchgate.net The solvent must be anhydrous to prevent premature hydrolysis of the ethyl chloroacetate. Monitoring the reaction's progress using thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Purity is achieved through meticulous workup and purification procedures. After the reaction, the inorganic base is filtered off, and the solvent is removed under reduced pressure. The subsequent hydrolysis step must be driven to completion. The final product, this compound, is typically a white to off-white solid. cymitquimica.com Purification is most effectively accomplished by recrystallization. Water has been noted as a suitable recrystallization solvent, yielding the pure compound with a melting point in the range of 119-120 °C. chembk.com

Advanced Synthetic Approaches Involving this compound Precursors

While the Williamson ether synthesis is standard, advanced catalytic and asymmetric methods are being developed for the synthesis of analogues and derivatives, highlighting the ongoing innovation in this area.

Asymmetric Synthesis Strategies Relevant to Related Compounds

Although this compound itself is achiral, the development of asymmetric syntheses for its derivatives is an area of significant interest. These strategies aim to introduce chirality at various positions, for example, by modifying the acetyl or acetic acid side chains. General enzymatic and catalytic methods are applicable here. For instance, enantioselective Baeyer–Villiger monooxygenases can be used in the kinetic resolution of racemic α-substituted ketones, a strategy that could be applied to precursors of the target molecule. nih.gov Furthermore, palladium-catalyzed asymmetric allylic alkylation has been successfully used to create sterically hindered chiral benzofuran-based structures, which are accessible from phenoxyacetic acid derivatives. ucd.ie Such methodologies open pathways to enantiopure compounds with potential applications in pharmacology.

Catalytic Methods in the Formation of this compound Analogues

Modern catalytic methods offer efficient and novel routes to analogues of this compound. A notable example is the nickel-catalyzed domino reaction for the synthesis of 2-aroylbenzo[b]furans. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a precursor, α-(2-acetylphenoxy)acetonitrile, which is prepared in a manner analogous to the carboxylic acid, by reacting 2-hydroxyacetophenone with a haloacetonitrile. organic-chemistry.org

In this domino reaction, Ni(acac)₂ catalyzes the efficient coupling of α-(2-acetylphenoxy)acetonitrile with a wide range of arylboronic acids. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through a proposed mechanism involving nickel-catalyzed addition to the nitrile, tautomerization, and subsequent C-C bond formation to yield 3-methyl-2-aroylbenzo[b]furans in very good yields. organic-chemistry.org This protocol is additive-free and showcases the power of catalytic methods to construct complex heterocyclic systems from simple precursors. organic-chemistry.org

Table 2: Nickel-Catalyzed Synthesis of 2-Aroylbenzo[b]furan Analogues

| Precursor | Reagents | Catalyst | Solvent | Conditions | Product |

|---|

Source: Subramaniam, S. V., et al., Org. Lett., 2023. organic-chemistry.org

Role of this compound as a Synthetic Intermediate

This compound is a valuable synthetic intermediate, primarily because its functional groups—the ketone, the carboxylic acid, and the activated aromatic ring—can participate in a variety of chemical transformations. cymitquimica.comchembk.com It serves as a key building block for the synthesis of heterocyclic compounds, particularly benzofurans.

One of the principal applications is in the synthesis of benzofuran (B130515) derivatives through intramolecular cyclization. Under certain conditions, the enolate of the acetyl group can react with the carboxylic acid moiety (or its ester derivative) to form the five-membered furan (B31954) ring fused to the benzene (B151609) ring. Additionally, photocyclization of 2-acetylphenoxyacetic acids has been reported as a method to produce dihydrobenzofuranols. chemsrc.com

The carboxylic acid group itself is a handle for further functionalization. For instance, in a manner similar to its para-isomer, it can be reacted with other molecules to build more complex structures. An example is the reaction with arylamidoximes to form 1,2,4-oxadiazole (B8745197) derivatives, demonstrating its utility in constructing diverse heterocyclic systems. researchgate.net The compound's structure makes it a precursor for creating ligands for metal complexes, as seen in related phenoxy acetic acid derivatives. nih.gov Its established use as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance in applied organic synthesis. cymitquimica.comchembk.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxyacetophenone |

| Ethyl chloroacetate |

| Potassium carbonate |

| Hydrochloric acid |

| Sodium hydroxide |

| Ethyl 2-(2-acetylphenoxy)acetate |

| α-(2-acetylphenoxy)acetonitrile |

| 2-aroylbenzo[b]furans |

| 3-methyl-2-aroylbenzo[b]furans |

| Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) |

| Arylboronic acid |

| Hexafluoroisopropyl alcohol (HFIP) |

| Dihydrobenzofuranols |

| 1,2,4-oxadiazole derivatives |

Applications in the Derivatization of Biologically Active Molecules

This compound serves as a versatile scaffold in medicinal chemistry for the derivatization of molecules to enhance or introduce biological activity. Its structure, featuring a carboxylic acid, an ether linkage, and a ketone, provides multiple reactive sites for modification. Researchers have utilized this compound to synthesize novel derivatives with potential therapeutic applications.

One key application involves using the acetyl group as a handle for creating more complex structures. For instance, the acetylphenoxyacetic acid moiety has been a starting point for the synthesis of chalcones. These chalcone (B49325) derivatives are prepared through a Claisen-Schmidt condensation of the acetyl group with various substituted benzaldehydes. researchgate.net This reaction creates a core structure that can be further modified to produce compounds with a range of biological activities, including hypolipidemic properties. researchgate.net

Furthermore, the carboxylic acid group of this compound and its derivatives is frequently used to form hydrazones. By refluxing the acid with different hydrazides in ethanol (B145695) with a catalytic amount of acetic acid, a variety of hydrazone derivatives can be synthesized. mdpi.com These modifications are instrumental in developing compounds explored as selective COX-2 inhibitors. mdpi.com The synthesis of bis(acetylphenoxy)acetamide alkanes represents another derivatization strategy. This is achieved by alkylating hydroxyacetophenones with N,N'-(alkane)bis(2-chloroacetamide) derivatives, leading to molecules that have been investigated as potential anti-breast cancer agents through the inhibition of PARP-1 and EGFR targets. rsc.org

The transformation of the acetyl group is another route for derivatization. For example, the acetyl group in the related 2-(4-acetylphenoxy)propionic acid can be converted into an acetamido group through a reaction with hydroxylamine (B1172632) sulfate (B86663) and sulfuric acid in acetic acid. prepchem.com This type of transformation introduces a different functional group, potentially altering the molecule's interaction with biological targets.

The following table summarizes various derivatization approaches starting from acetylphenoxy acetic acid analogs to generate biologically relevant molecules.

| Starting Material Analogue | Reaction Type | Reagents | Resulting Derivative Class | Investigated Biological Activity | Reference |

| (4-Acetylphenoxy)acetic acid | Claisen-Schmidt Condensation | 4-Substituted Benzaldehydes, Base | Chalcones | Hypolipidemic | researchgate.net |

| 2-(2-Formylphenoxy)acetic acid derivatives | Hydrazone Formation | Hydrazides, Acetic Acid, Ethanol | Hydrazones | COX-2 Inhibition | mdpi.com |

| o-Hydroxyacetophenone | N-Alkylation | N,N'-(alkane)bis(2-chloroacetamide), KOH, DMF | Bis(acetylphenoxy)acetamide alkanes | Anti-breast Cancer | rsc.org |

| 2-(4-Acetylphenoxy)propionic acid | Oximation/Rearrangement | Hydroxylamine Sulfate, Sulfuric Acid, Acetic Acid | Acetamidophenoxy Propionic Acid | Not Specified | prepchem.com |

Exploration in Complex Organic Synthesis with this compound

This compound and its ester derivatives are valuable intermediates in the synthesis of complex heterocyclic structures, particularly benzofurans. The inherent functionality of the molecule allows for intramolecular cyclization reactions, providing efficient routes to these important structural motifs found in many natural products and bioactive compounds. organic-chemistry.org

A primary transformation is the cyclization of ethyl 2-(2-acetylphenoxy)acetate. When treated with a base like sodium ethoxide in a solvent such as toluene, this compound undergoes an intramolecular reaction to form benzofuran derivatives. lookchem.com Specifically, the reaction can yield both ethyl 3-methyl-2-benzofurancarboxylate and its corresponding carboxylic acid, 3-methyl-2-benzofurancarboxylic acid, after acidification. lookchem.com This cyclization highlights the utility of the acetylphenoxy acetic acid framework in constructing fused ring systems.

Another significant application is in domino reactions for synthesizing 2-aroylbenzo[b]furans. The related precursor, α-(2-acetylphenoxy)acetonitrile, can react with various arylboronic acids in the presence of a nickel catalyst, such as Ni(acac)₂, to produce 3-methyl-2-aroylbenzo[b]furans. organic-chemistry.orgorganic-chemistry.org This method is notable for its efficiency and tolerance of a wide range of functional groups on the arylboronic acid. organic-chemistry.org Mechanistic studies suggest an ionic pathway involving the initial addition of the boronic acid to the nitrile. organic-chemistry.org

Photocyclization reactions also demonstrate the versatility of this compound. Research has shown that 2-acetylphenoxyacetic acids can undergo photocyclization to yield dihydrobenzofuranols, expanding the synthetic toolbox for creating benzofuran-related structures. chemsrc.com The cyclization of related formyl-substituted phenoxyacetic acids proceeds through a proposed ketene (B1206846) intermediate, which undergoes a [2+2] heterocycloaddition followed by cycloreversion to expel carbon dioxide and form the benzofuran ring. researchgate.net These methodologies underscore the importance of this compound as a precursor in complex organic synthesis.

The table below details key synthetic transformations involving this compound and its derivatives in complex organic synthesis.

| Precursor | Reaction Type | Reagents/Catalyst | Product | Reference |

| Ethyl 2-(2-acetylphenoxy)acetate | Intramolecular Cyclization | Sodium Ethoxide, Toluene | 3-Methyl-2-benzofurancarboxylic acid / ester | lookchem.com |

| α-(2-Acetylphenoxy)acetonitrile | Domino Reaction/Cyclization | Arylboronic Acids, Ni(acac)₂ | 3-Methyl-2-aroylbenzo[b]furans | organic-chemistry.orgorganic-chemistry.org |

| 2-Acetylphenoxyacetic acids | Photocyclization | Light (hν) | Dihydrobenzofuranols | chemsrc.com |

| 2-(2-Formylphenoxy)acetic acid | Dehydrative Cyclization | Acetic Anhydride | Benzofuran | researchgate.net |

Biological Activities and Molecular Mechanisms of 2 2 Acetylphenoxy Acetic Acid

Herbicidal Efficacy and Phytotoxicity Mechanisms of 2-(2-Acetylphenoxy)acetic Acid

Phenoxyacetic acids represent one of the earliest and most successful classes of synthetic herbicides. researchgate.net Their mode of action typically involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. researchgate.netucanr.edu

The primary herbicidal action of phenoxyacetic acids is attributed to their activity as synthetic auxins. researchgate.net However, the inhibition of fatty acid biosynthesis is another critical mechanism of action for some herbicides and antimicrobial agents. frontiersin.orgsioc-journal.cn The fatty acid synthase (FAS) system is an essential pathway for all organisms, making it a viable target. nih.govwikipedia.org In bacteria, this is known as the FAS-II pathway. nih.gov

While direct studies on this compound's effect on fatty acid biosynthesis are not prominent in available research, structure-activity relationship studies of other inhibitors provide some insight. For instance, research on inhibitors of the FAS-II system has shown that incorporating a phenoxy group can enhance inhibitory activity. nih.gov The process of fatty acid synthesis begins with precursors like acetyl-CoA, which is derived from sources such as acetic acid. researchgate.netmdpi.com The disruption of this pathway can have lethal consequences for the organism. The presence of both a phenoxy group and an acetic acid moiety in this compound suggests a potential, though not yet confirmed, role in interfering with this fundamental metabolic process.

Synthetic auxin herbicides, particularly those in the phenoxycarboxylic acid family like 2,4-D and MCPA, are renowned for their selective herbicidal action. researchgate.net They are highly effective against most broadleaf (dicot) weeds while leaving grasses (monocots) like cereals and lawn turf relatively unharmed. wikipedia.orgwikipedia.orgpomais.com This selectivity is a cornerstone of their use in agriculture and turf management, allowing for the removal of weeds from valuable grass crops. wikipedia.orgprogreen.co.uk

The basis for this differential sensitivity lies in differences in how monocots and dicots regulate auxin concentration and response. The general mechanism of action for this class of compounds results in phytotoxicity in sensitive dicots, leading to symptoms like growth inhibition and tissue decay. researchgate.net Therefore, the premise that this compound would be selective towards grass weeds is contrary to the established activity of its chemical class. An exception within auxin herbicides is quinclorac, a quinolinecarboxylic acid that does control certain grass weeds, but its mechanism in grasses involves the accumulation of cyanide, which is distinct from typical auxin herbicide action. researchgate.net

Synthetic auxins are categorized into several chemical families, all of which mimic the action of the natural auxin indole-3-acetic acid (IAA) but are more stable in plants. researchgate.netnih.gov This stability leads to the 'superauxin' effect that is lethal to susceptible species. researchgate.net The main classes include phenoxycarboxylic acids, benzoic acids, pyridine (B92270) carboxylic acids, and quinoline (B57606) carboxylic acids. ucanr.edu

| Herbicide Class | Example Compounds | Primary Use |

| Phenoxycarboxylic Acids | 2,4-D, MCPA, Mecoprop | Selective control of broadleaf weeds in grass crops and turf. ucanr.edupomais.com |

| Benzoic Acids | Dicamba | Control of broadleaf weeds, often in combination with other herbicides. ucanr.edupomais.com |

| Pyridine Carboxylic Acids | Clopyralid, Picloram, Triclopyr | Control of broadleaf weeds, including invasive and woody species. ucanr.edu |

| Quinoline Carboxylic Acids | Quinclorac | Control of specific broadleaf and grass weeds (e.g., in rice). researchgate.netucanr.edu |

These synthetic auxins differ from herbicides with other modes of action, such as glyphosate (B1671968) (an EPSP synthase inhibitor) or glufosinate (B12851) (a glutamine synthetase inhibitor), which are typically non-selective. The defining characteristic of auxin herbicides is the disruption of plant growth processes through hormonal interference. ucanr.edu

Antimicrobial and Enzyme Inhibition Studies of this compound

The rise of antibiotic resistance has spurred research into new antimicrobial agents and mechanisms. nih.gov One successful strategy is the use of enzyme inhibitors that can restore the efficacy of existing antibiotics. mdpi.com β-lactamases are a major family of enzymes responsible for bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. mdpi.comnih.gov These enzymes are broadly classified into serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). nih.govmdpi.com

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that can hydrolyze a very broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. nih.govmdpi.com Currently, there are no clinically approved MBL inhibitors, making them a critical research target. mdpi.com

Research into MBL inhibitors has explored various chemical scaffolds, including compounds containing carboxylic acid groups, which can interact with the zinc ions in the enzyme's active site. mdpi.com While direct studies of this compound as an MBL inhibitor are not available, derivatives of related structures have been investigated. For example, derivatives of (S)-3-mercapto-2-methylpropanamido)acetic acid have shown potent inhibition against key MBL subtypes. mdpi.com The presence of the acetic acid group in this compound makes it a candidate for further investigation in this area, though its efficacy is unconfirmed.

Table of Selected Metallo-β-Lactamase Inhibitors

| Inhibitor | Chemical Class | Target MBLs |

|---|---|---|

| Captopril | Thiol derivative | B1 subclass MBLs frontiersin.org |

| Aspergillomarasmine A | Fungal natural product | NDM-1, VIM-2 |

| Taniborbactam | Boronate | Broad spectrum (Classes A, B, C, D) frontiersin.org |

Serine-β-lactamases (SBLs) are the most common type of β-lactamase and are the target of all currently approved β-lactamase inhibitors (BLIs). nih.govfrontiersin.org These inhibitors are typically co-administered with a β-lactam antibiotic to protect it from degradation. mdpi.commjima.org

Well-known SBL inhibitors include clavulanic acid, sulbactam, and tazobactam, which are themselves β-lactam structures that act as "suicide inhibitors," permanently inactivating the enzyme. mdpi.comnih.gov Newer, non-β-lactam inhibitors like avibactam, relebactam, and vaborbactam (B611620) have a broader spectrum of activity against different classes of SBLs. mdpi.comfrontiersin.org These inhibitors often work by forming a reversible covalent bond with the catalytic serine in the enzyme's active site. frontiersin.org

While this compound is not a known SBL inhibitor, the acetic acid moiety is a feature found in the side chains of some inhibitor molecules. For example, research on novel diazabicyclooctane (DBO) inhibitors showed that replacing a sulfate (B86663) group with an acetic acid group could produce active compounds. researchgate.net This demonstrates that the acetic acid functional group can be a component of effective β-lactamase inhibitors.

Table of Selected Serine-β-Lactamase Inhibitors

| Inhibitor | Chemical Class | Mechanism |

|---|---|---|

| Clavulanic Acid | β-lactam (Clavam) | Irreversible "suicide" inhibitor. mdpi.comnih.gov |

| Tazobactam | β-lactam (Penam sulfone) | Irreversible "suicide" inhibitor. mdpi.commjima.org |

| Avibactam | Diazabicyclooctane (DBO) | Reversible covalent inhibitor. mdpi.comresearchgate.net |

Synergistic Effects of this compound with Established Antibiotics, such as Meropenem (B701)

Direct studies detailing the synergistic effects of this compound with the carbapenem (B1253116) antibiotic meropenem are not extensively documented in the available scientific literature. However, the strategy of combining β-lactam antibiotics like meropenem with inhibitor compounds is a well-established approach to combatting antimicrobial resistance. Meropenem is a critical last-resort antibiotic used against serious multidrug-resistant infections. Its efficacy is threatened by bacterial enzymes, principally serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which deactivate the antibiotic.

Combination therapies aim to protect the antibiotic by co-administering it with an inhibitor that neutralizes these resistance enzymes. For instance, studies have shown that combining meropenem with aminoglycosides or specific MBL and SBL inhibitors can restore its activity against resistant bacterial strains. This general principle underscores the therapeutic potential that compounds like this compound or its derivatives could theoretically offer if they are found to possess inhibitory activity against such resistance mechanisms. Future research would be needed to explore this potential synergy.

Specificity and Selectivity Profiles of this compound Against Human Enzymes (e.g., Angiotensin-Converting Enzyme-2)

The specific inhibitory or modulatory activity of this compound against human enzymes, including Angiotensin-Converting Enzyme-2 (ACE2), has not been specifically characterized in published research. ACE2 is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure and cardiovascular function. It primarily converts the vasoconstrictor angiotensin II into the vasodilator angiotensin (1-7), thus playing a counter-regulatory role in the RAS.

Given its critical physiological functions, ACE2 is a significant pharmacological target. It also serves as a receptor for certain coronaviruses. While the interaction of this compound with ACE2 remains uninvestigated, the broader class of phenoxyacetic acids has been explored for various biological activities, suggesting that structure-activity relationship studies would be necessary to determine any potential for selective enzyme inhibition.

Investigations into Additional Biological Activities of this compound

Research into the broader pharmacological potential of this compound has primarily been conducted through the synthesis and evaluation of its analogues and isomers. These studies have uncovered preliminary evidence for its utility in developing agents with antimalarial, anti-inflammatory, and anticancer properties.

Exploration of Antimalarial Potential through Analogues of this compound

The development of novel antimalarial agents has led to the exploration of hybrid molecules that combine different pharmacophores. In one such study, a series of cinnamoylated chloroquine (B1663885) analogues were synthesized and evaluated for their antimalarial activity. A key intermediate in this synthesis was an amide-based chloroquine derivative, which was prepared using a precursor acid derived from 2-hydroxy acetophenone (B1666503) and 2-bromoacetates. This synthetic pathway is directly related to the formation of phenoxyacetic acid structures. The resulting hybrid compounds were tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. Several of the synthesized analogues demonstrated significant antimalarial activity, particularly against the resistant K1 strain, indicating that the core structure related to this compound can serve as a valuable scaffold in the design of new antimalarial drugs.

Table 1: Antimalarial Activity of Selected Chloroquine Analogues

| Compound ID | Description | Target Strain | IC₅₀ (nM) |

| 9 | Cinnamoylated Chloroquine Analogue | P. falciparum (K1) | 48.04 |

| 10 | Cinnamoylated Chloroquine Analogue | P. falciparum (K1) | 59.37 |

| 13 | Cinnamoylated Chloroquine Analogue | P. falciparum (K1) | 44.06 |

IC₅₀ represents the half-maximal inhibitory concentration. Data sourced from a study on cinnamoylated chloroquine analogues.

Preliminary Studies on Other Pharmacological Targets for this compound

Investigations into isomers and derivatives of this compound have revealed other potential pharmacological applications, notably in anti-inflammatory and anticancer research.

One study focused on the synthesis of a novel cyanopyridine derivative, using the regioisomer (3-acetylphenoxy)acetic acid as a starting material. The resulting compound was evaluated for in vivo anti-inflammatory activity and showed good potency when compared to the selective COX-2 inhibitor celecoxib. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation.

In a different line of research, bis(acetylphenoxy)alkane derivatives were synthesized and screened for their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study aimed to create agents that could dually inhibit Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy. Several of the synthesized compounds exhibited potent cytotoxic activity against the cancer cell lines, suggesting that the acetylphenoxy moiety is a viable scaffold for developing new anticancer agents.

Table 2: Investigated Pharmacological Targets of Acetylphenoxy Acetic Acid Analogues

| Analogue/Derivative Class | Starting Material Isomer | Pharmacological Target(s) | Investigated Activity |

| Cyanopyridine derivative | (3-acetylphenoxy)acetic acid | COX-2 | Anti-inflammatory |

| Bis(acetylphenoxy)alkanes | N/A (related structure) | PARP-1, EGFR | Anticancer (Breast) |

Structure Activity Relationship Sar and Rational Design of 2 2 Acetylphenoxy Acetic Acid Derivatives

Identification of Pharmacophoric Features within the 2-(2-Acetylphenoxy)acetic Acid Scaffold

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The this compound structure contains several key pharmacophoric elements:

The Carboxylic Acid Moiety: This acidic group is a critical feature, capable of acting as a hydrogen bond donor and acceptor. cymitquimica.com This allows it to form strong ionic and hydrogen bonds with basic residues, such as arginine or lysine, within the active site of an enzyme or receptor. This interaction is often crucial for anchoring the molecule in the correct orientation for biological activity.

The Ether Linkage: The ether oxygen atom provides a point of flexibility, allowing the phenyl ring and the acetic acid side chain to adopt various spatial orientations. It can also act as a hydrogen bond acceptor, further contributing to binding affinity.

The Aromatic Phenoxy Ring: The phenyl ring provides a rigid, hydrophobic core that can engage in van der Waals, hydrophobic, and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The ring also serves as a platform for substitution, allowing for the fine-tuning of electronic and steric properties.

These features collectively make this compound and its derivatives valuable starting points for developing agents targeting a range of biological systems, including those involved in inflammation, microbial infections, and metabolic disorders. nih.govjetir.orgnih.gov

Systematic Structural Modifications of this compound and Their Impact on Biological Activity

The exploration of SAR for this scaffold involves systematically altering each of its core components—the acetyl group, the phenoxy ring, and the acetic acid side chain—and evaluating the consequences for a given biological activity.

The acetyl group is a versatile handle for chemical modification. One common strategy involves using its carbonyl carbon for condensation reactions. For example, the related (4-acetylphenoxy)acetic acid has been used in Claisen-Schmidt condensations to form chalcones, which are precursors to various bioactive compounds. researchgate.net The resulting α,β-unsaturated ketone system in chalcones is a known pharmacophore in many anticancer agents. researchgate.net Studies on these derivatives have shown that substitutions on the newly introduced phenyl ring significantly impact their activity as histone deacetylase (HDAC) inhibitors. researchgate.net

Table 1: Impact of Acetyl Group Modification on Biological Activity (Data based on derivatives of the related isomer (4-acetylphenoxy)acetic acid)

| Original Moiety | Modification | Resulting Structure Type | Biological Target/Activity | Observed SAR Finding | Reference |

| Acetyl Group | Condensation with substituted benzaldehyde | Chalcone (B49325) | HDAC Inhibition / Anticancer | Introduction of a 4-chloro or 4-methoxy group on the new phenyl ring led to potent anti-proliferative activity against multiple cancer cell lines. | researchgate.net |

| Acetyl Group | Conversion to oxime | Oxime derivative | Metal Complexation / Anticancer | Formation of an oxime, {2-[2-(1-hydroxyimino-ethyl)-phenoxy]-acetic acid}, which was then used to create Cobalt(III) complexes with potential anticancer properties. | dntb.gov.ua |

Table 2: Impact of Phenoxy Moiety Derivatization on Biological Activity

| Parent Compound | Modification (Position) | Resulting Compound Name | Biological Target/Activity | Observed SAR Finding | Reference |

| This compound | 4-Methoxy | 2-(2-Acetyl-4-methoxyphenoxy)acetic Acid | Dopamine D2/D3 Receptor Ligand Intermediate | Synthesized as a key intermediate for creating benzofuran-based ligands. | nih.gov |

| This compound | 4-Fluoro | 2-(2-Acetyl-4-fluorophenoxy)acetic Acid | Dopamine D2/D3 Receptor Ligand Intermediate | Utilized in the synthesis of novel ligands to probe receptor interactions. | nih.gov |

| Phenoxyacetic Acid Derivative | 4-Bromo | 4-Bromo-phenoxyacetic acid derivative | COX-2 Inhibition | Introduction of a bromine atom significantly enhanced inhibitory activity compared to the unsubstituted analog. | mdpi.com |

| Phenoxyacetic Acid Derivative | 4-Chloro on phenyl ring & 4-Bromo on phenoxy ring | Derivative 5f | COX-2 Inhibition | The combination of para-chloro on one phenyl ring and para-bromo on the phenoxy ring resulted in the most potent compound in the series (IC50 = 0.06 µM). | mdpi.com |

The carboxylic acid side chain is arguably the most critical feature for the biological activity of many phenoxyacetic acid derivatives, primarily due to its ability to form strong ionic and hydrogen bonds. Modifications to this group can have profound effects. Common alterations include esterification, amidation, and changing the length or substitution of the alkyl chain. nih.govnih.govrsc.org Esterification, for instance, masks the polar carboxylic acid, which can improve cell membrane permeability. The resulting ester can then be hydrolyzed by intracellular esterases to release the active acidic drug. Amidation of the carboxylic acid to form acetamides is another key modification, introducing a hydrogen bond donor/acceptor amide linkage that can alter binding modes and biological activity. rsc.org

Table 3: Impact of Acetic Acid Side Chain Alteration on Biological Activity

| Original Moiety | Modification | Resulting Structure Type | Biological Target/Activity | Observed SAR Finding | Reference |

| Acetic Acid | Esterification | Ethyl 2-(2-acetylphenoxy)acetate | Intermediate for Synthesis | Used as a protected form for subsequent chemical transformations. nih.gov | nih.gov |

| Acetic Acid | Amidation | 2-(2-acetylphenoxy)acetamide | Intermediate for Synthesis | Created N,N′-(Ethane-1,2-diyl)bis(2-(2-acetylphenoxy)acetamide) as an intermediate for bis-thiadiazine anticancer agents. rsc.org | rsc.org |

| Acetic Acid | Conversion to aminothiazole | 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid | Hypolipidemic Activity | Introduction of various substituted aminothiazole moieties yielded compounds with significant hypolipidemic activity in rat models. nih.gov | nih.gov |

| Acetic Acid | Conversion to triazole-acetamide | Acetylphenoxymethyl-triazolyl-N-phenylacetamide | Antimicrobial (DNA Gyrase) | Conversion of the acid to an acetamide (B32628) which was then linked to a triazole showed potent antimicrobial activity. bamu.ac.in | bamu.ac.in |

Computational Chemistry and Molecular Modeling in SAR Elucidation of this compound

Modern drug design heavily relies on computational methods to predict how a molecule will interact with its biological target, thereby guiding synthetic efforts and rationalizing observed SAR. nih.gov Techniques like molecular docking and molecular dynamics simulations are invaluable tools in this process. researchgate.net

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. The process involves:

Obtaining a three-dimensional structure of the target protein, typically from crystallographic data in the Protein Data Bank (PDB). bamu.ac.in

Defining the active site, often based on the location of a known co-crystallized ligand. nih.gov

Computationally placing the designed ligand (e.g., a derivative of this compound) into the active site in many different conformations.

Using a scoring function to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For example, docking studies on phenoxyacetic acid derivatives designed as COX-2 inhibitors have helped to explain their selectivity by showing how they interact with key amino acid residues in the enzyme's active site that differ from the COX-1 isoform. mdpi.com Similarly, in the development of antimicrobial agents, docking of triazole derivatives into the active site of DNA gyrase revealed crucial hydrogen bonding and hydrophobic interactions that correlated with their observed antibacterial activity. bamu.ac.inresearchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interaction. While docking provides a static snapshot, MD simulations model the movement of every atom in the system over time (from nanoseconds to microseconds). nih.govaps.org This allows researchers to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies, which can provide a more accurate prediction of affinity than docking scores alone. nih.gov

For instance, MD simulations of novel tyrosinase inhibitors helped to confirm the stability of the docked conformation and showed that the ligand-protein complex remained stable throughout the simulation, supporting the proposed binding mode. nih.gov Such studies are crucial for validating computational hypotheses and providing a deeper understanding of the molecular basis of a drug's action, guiding the rational design of more potent and selective derivatives. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. creative-biostructure.com For analogues of this compound, QSAR models provide valuable insights into the structural requirements for a specific biological effect, guiding the design of more potent molecules.

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available research, the principles can be understood from studies on closely related phenoxyacetic acid derivatives. For instance, in the development of anti-inflammatory agents, QSAR models for biphenyl-4-yloxy acetic acid derivatives have been established. amazonaws.com These models often reveal that certain descriptors, such as electrotopological state indices, compound volume, and the number of specific atoms like sulfur, positively contribute to the biological activity. amazonaws.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related analogues with a range of biological activities is compiled.

Descriptor Calculation: Various physicochemical, electronic, and steric parameters (descriptors) are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the biological activity. amazonaws.com

Model Validation: The predictive power of the QSAR model is rigorously tested.

For a hypothetical QSAR analysis of this compound derivatives targeting an enzyme, the acetyl group at the ortho position, the carboxylic acid moiety, and various substituents on the phenyl ring would be key points for modification. The resulting data would likely show the importance of steric and electronic factors at different positions for optimal target interaction.

A study on 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org These analyses generate 3D contour maps that visualize regions where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for activity, thus guiding further synthesis. frontiersin.org

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Activity of this compound Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Hammett constant (σ) of ring substituents | A positive correlation might indicate that electron-withdrawing groups enhance activity, while a negative correlation would suggest electron-donating groups are favorable. |

| Steric | Molar Refractivity (MR) | Could define the optimal size of substituents at a particular position for fitting into a receptor's binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Helps in understanding the importance of lipophilicity for membrane permeability and reaching the target site. |

| Topological | Wiener Index | Can provide insights into the molecular branching and its effect on activity. |

Pharmacophore Fusion Strategies for Novel Inhibitor Development Based on this compound

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. creative-biostructure.com Pharmacophore fusion, a more advanced strategy, involves combining key pharmacophoric features from two or more known bioactive compounds to create a new hybrid molecule with potentially improved or novel activity. nih.gov

The this compound scaffold serves as a valuable starting point for such strategies due to its inherent features: an aromatic ring, a hydrogen bond-donating carboxylic acid, and a hydrogen bond-accepting acetyl group. These can be fused with pharmacophoric elements from other known inhibitors to design novel compounds.

For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a common strategy involves incorporating a pharmacophore that fits into the specific side pocket of the COX-2 active site. researchgate.net The phenoxyacetic acid moiety of a compound like this compound could be fused with a sulfonamide or a similar group, a key feature of many selective COX-2 inhibitors ("coxibs"), to create a hybrid inhibitor. researchgate.netmdpi.com

A recent study detailed the synthesis of novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. mdpi.com The design strategy involved linking the phenoxyacetic acid scaffold to various heterocyclic moieties. The resulting compounds were evaluated for their inhibitory activity, and SAR analysis revealed that substitutions on the phenoxy ring significantly influenced potency and selectivity. mdpi.com For instance, the introduction of a bromine atom at the para-position of the phenoxy ring in some derivatives led to a marked increase in COX-2 inhibitory activity. mdpi.com

Another application of pharmacophore fusion is seen in the development of antibacterial agents. The phenoxyacetamide moiety has been incorporated into bis-thiazole derivatives to create new hybrid molecules. nih.govacs.org In this approach, the 2-(4-acetylphenoxy) moiety (an isomer of the subject compound) was used as a precursor to build more complex structures that combine the pharmacophoric features of thiazoles and phenoxyacetamides, leading to compounds with antibacterial activity. nih.govacs.org

Advanced Research Methodologies for the Study of 2 2 Acetylphenoxy Acetic Acid

Analytical Techniques for Purity Assessment and Structural Elucidation of 2-(2-Acetylphenoxy)acetic Acid in Research Contexts

To ensure the reliability and reproducibility of research findings, the purity and structural integrity of "this compound" must be rigorously established. This is achieved through a combination of advanced chromatographic and spectroscopic methods.

Chromatographic techniques are indispensable for separating "this compound" from any impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of phenoxyacetic acid derivatives. A typical HPLC method for a compound like "this compound" would involve a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH modifier like acetic acid or formic acid to ensure the carboxylic acid is in a consistent protonation state) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs strongly (e.g., 254 nm or 280 nm). The purity of the sample is determined by the relative area of the peak corresponding to "this compound" compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration google.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for volatile derivatives of the compound. For a non-volatile compound like "this compound," derivatization is typically required to increase its volatility. A common derivatization reaction is esterification of the carboxylic acid group to form, for example, a methyl ester. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a TG-5MS column) gcms.cz. The separated components then enter the mass spectrometer, which provides both fragmentation patterns for structural confirmation and quantitative data.

Table 1: Representative Chromatographic Conditions for the Analysis of Phenoxyacetic Acid Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Typical Application |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of water (with 0.1% formic acid) and acetonitrile | UV at 254/280 nm | Purity assessment and quantification |

| GC-MS (after derivatization) | Capillary column (e.g., TG-5MS) | Helium | Mass Spectrometry (Electron Ionization) | Separation and identification of volatile derivatives |

Spectroscopic methods provide detailed information about the molecular structure of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule. For "this compound," one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the methyl protons of the acetyl group. The splitting patterns of these signals (due to spin-spin coupling) would help to confirm the substitution pattern of the aromatic ring.

¹³C NMR provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbons (of the acetyl and carboxylic acid groups), the aromatic carbons, the methylene carbon, and the methyl carbon nih.govnih.gov.

Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information. For "this compound," characteristic fragments would likely arise from the loss of the carboxylic acid group, the acetyl group, and cleavage of the ether linkage libretexts.org.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals/Fragments |

|---|---|

| ¹H NMR | Signals for aromatic protons (approx. 6.8-7.8 ppm), methylene protons (approx. 4.7 ppm), and acetyl methyl protons (approx. 2.6 ppm). |

| ¹³C NMR | Signals for carbonyl carbons (approx. 170-200 ppm), aromatic carbons (approx. 110-160 ppm), methylene carbon (approx. 65 ppm), and methyl carbon (approx. 29 ppm). |

| Mass Spectrometry (EI) | Molecular ion peak (M+), fragment corresponding to loss of -COOH (M-45), fragment corresponding to loss of -CH₂COOH (M-59), and fragment corresponding to the acetylphenoxy cation. |

Biochemical and Cellular Assay Development for Biological Activity Profiling of this compound

To explore the potential therapeutic applications of "this compound," its biological activity must be profiled using a variety of biochemical and cellular assays. While specific studies on this exact compound are limited, the activities of related phenoxyacetic acid derivatives can inform the types of assays that would be relevant.

Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme kinetic studies can determine if "this compound" acts as an enzyme inhibitor and can elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, derivatives of phenoxyacetic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation mdpi.comnih.gov. A typical assay would involve incubating the enzyme (e.g., COX-2) with its substrate and varying concentrations of the test compound. The rate of the enzymatic reaction is then measured, often by monitoring the formation of a product spectrophotometrically or fluorometrically. By analyzing the data using models such as the Michaelis-Menten equation, key kinetic parameters like the inhibition constant (Ki) can be determined.

Cell-based assays are crucial for evaluating the effects of a compound in a more biologically relevant context. These assays can assess a compound's efficacy, potency, and selectivity.

Cytotoxicity Assays: The MTT assay is a common method to assess the cytotoxic effects of a compound on different cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Derivatives of phenoxyacetic acid have been tested for their cytotoxic activity against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) mdpi.com.

Anti-inflammatory Assays: To investigate potential anti-inflammatory effects, cell-based assays can measure the production of inflammatory mediators, such as prostaglandins (B1171923) or cytokines (e.g., TNF-α), in response to an inflammatory stimulus in the presence and absence of the test compound nih.gov.

Cell Proliferation Assays: The effect of the compound on cell growth can be evaluated using cell proliferation assays. For instance, studies on related compounds have assessed their impact on the proliferation of human keratinocytes (HaCaT cells) mdpi.com.

Table 3: Examples of Biological Assays Applied to Phenoxyacetic Acid Derivatives

| Assay Type | Target/Cell Line | Measured Endpoint | Relevance |

|---|---|---|---|

| Enzyme Inhibition | COX-2 | IC₅₀/Ki | Anti-inflammatory potential |

| Cytotoxicity | HepG2, MCF-7 | IC₅₀ | Anticancer potential |

| Cell Proliferation | HaCaT | Inhibition of proliferation | Dermatological applications |

Proteomics and Activity-Based Probes in Target Identification for this compound

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action. Proteomics-based approaches are powerful tools for this purpose.

Activity-Based Protein Profiling (ABPP) is a functional proteomics strategy that uses chemical probes to assess the functional state of entire enzyme families directly in complex biological systems nih.govnih.gov. An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.

For a compound like "this compound," an ABP could be designed by incorporating a reactive group onto the phenoxyacetic acid scaffold. The choice of the reactive group would depend on the suspected class of target enzymes. For example, if serine hydrolases are the suspected targets, a fluorophosphonate warhead could be used. The resulting probe could then be used in competitive ABPP experiments. In this setup, a proteome is pre-incubated with "this compound" before the addition of a broad-spectrum ABP for a particular enzyme class. If the compound binds to a specific enzyme, it will block the binding of the ABP, leading to a decrease in the signal from that enzyme. The protein targets can then be identified by mass spectrometry frontiersin.orgresearchgate.net.

Chemical Proteomics approaches, such as affinity chromatography using an immobilized version of "this compound," can also be used to "pull down" interacting proteins from a cell lysate. These interacting proteins can then be identified by mass spectrometry, providing clues to the compound's molecular targets medrxiv.orgjci.org.

While no specific proteomics studies have been reported for "this compound," these methodologies represent the forefront of research for elucidating the mechanisms of action of novel bioactive compounds.

Application of Activity-Based Protein Profiling (ABPP) in this compound Research

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within a complex proteome. nih.govnih.gov Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, offering a more accurate picture of the functional state of a cell or organism. frontiersin.org

Principles of Activity-Based Protein Profiling

The core of ABPP lies in the design of activity-based probes (ABPs). These probes are typically small molecules that consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of a specific enzyme or enzyme family, a linker, and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and enrichment. frontiersin.orgthermofisher.com The covalent nature of the interaction allows for the durable labeling of active enzymes. thermofisher.com

The general workflow for an ABPP experiment involves:

Probe Incubation: The ABP is introduced into a biological sample, such as a cell lysate, intact cells, or even a whole organism.

Target Labeling: The probe navigates the complex proteome and covalently modifies the active sites of its target enzymes.

Analysis: The reporter tag on the probe allows for the visualization (e.g., via in-gel fluorescence scanning) or enrichment (e.g., using streptavidin beads for biotin-tagged probes) of the labeled proteins. beilstein-journals.org

Identification: Enriched proteins are typically identified and quantified using mass spectrometry-based proteomic techniques. kezarlifesciences.com

Potential for this compound in ABPP

While no studies have explicitly detailed the use of this compound as an ABP, its structure presents possibilities for its development into such a probe. The phenoxyacetic acid scaffold is a common feature in various biologically active molecules, including herbicides and potential therapeutics. researchgate.netsioc-journal.cnmdpi.com

To be used in ABPP, the this compound molecule would need to be chemically modified to incorporate a reactive warhead and a reporter tag. The design of such a probe would depend on the hypothesized enzyme class it might target. For instance, if it were suspected to target a specific class of hydrolases, a suitable electrophilic trap could be incorporated into its structure.

A hypothetical competitive ABPP experiment could be designed to screen for targets of this compound. In this setup, a biological sample would be pre-incubated with this compound before the addition of a broad-spectrum ABP for a particular enzyme class. A decrease in the labeling of a specific enzyme by the ABP would indicate that this compound is binding to and inhibiting that enzyme.

Below is an illustrative data table from a representative ABPP study to demonstrate the type of data generated.

| Protein Target | Function | Fold Change in Activity (Compound vs. Control) | p-value |

| Serine Hydrolase X | Lipid Metabolism | -3.5 | <0.01 |

| Carboxylesterase Y | Detoxification | -2.1 | <0.05 |

| Amidase Z | Signal Transduction | -1.2 | >0.05 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Identification of Off-Targets and Specificity Determination of this compound

A critical aspect of drug discovery and chemical biology is the determination of a compound's specificity. While a molecule may have a primary, high-affinity target responsible for its desired biological effect (on-target), it may also bind to other, unintended proteins (off-targets). These off-target interactions can lead to unexpected side effects or provide opportunities for drug repositioning.

Methodologies for Off-Target Identification

Several methodologies can be employed to identify the off-targets of a compound like this compound:

Computational Screening: In silico methods can predict potential off-targets by screening large databases of protein structures for binding sites that are complementary to the compound's structure. idtdna.com

Chemical Proteomics Approaches: Techniques like Thermal Proteome Profiling (TPP) and Proteome Integral Solubility Alteration (PISA) can identify protein targets and off-targets in an unbiased manner directly in cell lysates or intact cells. bioms.se These methods rely on the principle that the binding of a ligand (the compound of interest) alters the thermal stability or solubility of its target proteins. These changes can then be quantified on a proteome-wide scale using mass spectrometry. bioms.se

Genome-Wide Genetic Screens: Techniques like CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to potential targets or pathways affected by the molecule. nih.govmdpi.com

Importance of Specificity Determination

Determining the specificity profile of this compound is crucial for several reasons. If this compound is being investigated for a specific biological activity, identifying its off-targets is essential to understand its full pharmacological profile and to anticipate potential adverse effects. A highly specific compound is often desirable as it is less likely to cause unwanted side effects.

Conversely, a compound with multiple targets (a polypharmacological agent) can sometimes be more effective, particularly for complex diseases. Uncovering the complete target landscape of this compound would therefore provide a comprehensive understanding of its mechanism of action.

An illustrative table showing potential outcomes of an off-target analysis is presented below.

| Potential Target | Target Class | Binding Affinity (Kd) | Functional Effect |

| On-Target Protein A | Kinase | 50 nM | Desired Signaling Inhibition |

| Off-Target Protein B | GPCR | 500 nM | Potential Side Effect 1 |

| Off-Target Protein C | Ion Channel | 2 µM | Potential Side Effect 2 |

| Off-Target Protein D | Metabolic Enzyme | 10 µM | Negligible at therapeutic concentrations |

This table is for illustrative purposes only and does not represent actual data for this compound.

Synthesis and Biological Evaluation of 2 2 Acetylphenoxy Acetic Acid Analogues and Prodrugs

Design Principles for Enhanced Bioavailability and Target Specificity of 2-(2-Acetylphenoxy)acetic Acid Derivatives

The design of derivatives of this compound is guided by several key principles aimed at optimizing their performance as bioactive molecules. These principles focus on improving how the compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism, and ensuring it interacts effectively with its intended biological target.

A primary strategy involves the prodrug approach . humanjournals.comresearchgate.net Prodrugs are inactive or less active precursors that are converted into the active drug form within the body. humanjournals.comresearchgate.net This approach can overcome challenges such as poor water solubility, chemical instability, and undesirable taste or odor. researchgate.net For instance, modifying the carboxylic acid group of this compound into an ester or amide can increase its lipophilicity, potentially enhancing its ability to cross biological membranes. researchgate.netmdpi.com

Structural modifications are also central to enhancing target specificity. By introducing different functional groups to the aromatic ring or the acetyl group, researchers can influence how the molecule binds to its target receptor or enzyme. ethernet.edu.et For example, the addition of halogen atoms or other substituents can alter the electronic properties and conformation of the molecule, leading to a better fit with the active site of a target protein. nih.gov Computational methods, such as molecular docking, are often employed to predict these interactions and guide the design of more potent and selective analogues. researchgate.netmdpi.com

Another important design consideration is the concept of bioisosterism , where a functional group is replaced by another with similar physical and chemical properties. This can lead to compounds with improved potency, selectivity, or metabolic stability.

Synthesis of Novel Analogues with Modified Pharmacological Profiles Based on this compound

The synthesis of novel analogues of this compound often begins with the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid ester, followed by hydrolysis to yield the corresponding phenoxyacetic acid. The acetyl group can be introduced before or after this core structure is formed.

One common synthetic route involves the Claisen-Schmidt condensation of (4-acetylphenoxy)acetic acid with various substituted benzaldehydes to produce chalcone (B49325) derivatives. researchgate.net These chalcones, which are characterized by an α,β-unsaturated ketone system, have shown a wide range of pharmacological activities. researchgate.net

Another approach is to modify the acetylphenoxy moiety by introducing different substituents onto the phenyl ring. For instance, researchers have prepared polychlorinated analogues of similar phenoxyacetic acids, which have demonstrated increased anti-inflammatory potency. nih.gov

Furthermore, the acetic acid side chain can be derivatized to form amides, hydrazones, or other functional groups. For example, 2-(4-formylphenoxy)acetic acid can be reacted with various hydrazides to form phenoxy acetic acid derivatives with potential anti-mycobacterial activity. nih.gov The synthesis of hydrazones from 2-(2-formylphenoxy)acetic acid derivatives has also been explored to create compounds with selective COX-2 inhibitory activity. mdpi.com

The following table provides examples of synthesized analogues and their general synthetic approach:

| Analogue Type | General Synthetic Approach | Potential Application |

| Chalcone Derivatives | Claisen-Schmidt condensation of (4-acetylphenoxy)acetic acid with substituted benzaldehydes. researchgate.net | Anti-inflammatory, Anti-cancer researchgate.netresearchgate.net |

| Polychlorinated Analogues | Introduction of multiple chlorine atoms onto the phenoxy ring. nih.gov | Anti-inflammatory nih.gov |

| Hydrazone Derivatives | Reaction of 2-(formylphenoxy)acetic acid derivatives with hydrazides. mdpi.comnih.gov | Anti-mycobacterial, COX-2 inhibition mdpi.comnih.gov |

| Thiazole Derivatives | Cyclization reactions involving the acetyl group or a derivative thereof. researchgate.net | Hypolipidemic researchgate.net |

| 1,2,3-Triazole Derivatives | Click chemistry reactions to link the acetylphenoxyacetic acid core to other molecules via a triazole ring. mdpi.comnih.gov | Antimicrobial, Anticancer mdpi.comnih.gov |

Evaluation of this compound Derivatives as Potential Therapeutic or Agrochemical Candidates

Once synthesized, the novel analogues of this compound undergo rigorous biological evaluation to determine their potential as therapeutic agents or agrochemicals.

Therapeutic Potential:

Many derivatives have been investigated for their anti-inflammatory properties. This often involves testing their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammation process. mdpi.comnoveltyjournals.com Some analogues have shown selective inhibition of COX-2, which is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netmdpi.com For example, certain hydrazone derivatives of phenoxyacetic acid have demonstrated significant COX-2 inhibition. mdpi.com

The anticancer activity of these compounds is another area of active research. Chalcone derivatives, for instance, have been evaluated for their ability to inhibit the growth of various cancer cell lines. researchgate.net

Furthermore, some analogues have been screened for their antimicrobial activity against bacteria and fungi, as well as their potential as antiviral and antimalarial agents. nih.govmdpi.com For example, novel 1,2,3-triazole derivatives incorporating the acetylphenoxy motif have been investigated as potential inhibitors of enzymes crucial for microbial survival. mdpi.com

The following table summarizes the in-vitro evaluation of some this compound derivatives:

| Derivative Class | Target | Observed Activity | Reference |

| Hydrazones | COX-2 | Significant and selective inhibition | mdpi.com |

| Chalcones | Cancer Cell Lines | Anti-proliferative activity | researchgate.net |

| Thiazoles | Lipid Metabolism | Hypolipidemic effects in animal models | researchgate.net |

| 1,2,3-Triazoles | InhA (Enoyl-Acyl Carrier Protein Reductase) | Potent inhibitory activity | mdpi.com |

Agrochemical Potential:

While much of the research has focused on therapeutic applications, the structural features of phenoxyacetic acids are also found in some herbicides. The evaluation of this compound derivatives in this context would involve screening for their ability to regulate plant growth or act as herbicides. However, publicly available research in this specific area is less extensive.

Future Directions and Emerging Research Avenues for 2 2 Acetylphenoxy Acetic Acid

Exploration of Novel Applications in Medicinal Chemistry for 2-(2-Acetylphenoxy)acetic Acid

The foundational structure of this compound, belonging to the phenoxyacetic acid class, presents a promising scaffold for the development of new therapeutic agents. Research into related phenoxyacetic acid derivatives has revealed significant potential in medicinal chemistry, particularly in the realm of anti-inflammatory drugs. mdpi.comnih.gov

A primary area of future investigation lies in its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. The COX-2 enzyme is a key target in inflammation treatment, and selective inhibitors are sought after for their ability to provide anti-inflammatory effects with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov Researchers are designing and synthesizing novel phenoxyacetic acid derivatives that show high potency and selectivity for the COX-2 enzyme. mdpi.comresearchgate.net Future studies on this compound could involve modifying its structure to enhance this selectivity and efficacy. Molecular modeling and docking studies could elucidate the interactions between the compound and the COX-2 active site, guiding the design of more potent analogues. mdpi.comnih.gov

Beyond its anti-inflammatory potential, the core structure could be explored for other pharmacological activities. Studies on similar compounds have indicated potential antibacterial and antifungal properties. researchgate.net By synthesizing a library of derivatives of this compound and screening them against various pathogens, researchers could uncover new leads for antimicrobial agents. This involves coupling the phenoxyacetic acid moiety with different amino acids or peptides to create novel compounds with enhanced bioactivity. researchgate.net

Another emerging application is in cancer therapy. Certain acetic acid-based compounds have been investigated as inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which is a valuable target in both inflammation and cancer. nih.govfrontiersin.org Investigating the effect of this compound and its derivatives on cancer cell lines and key oncogenic pathways could open up new avenues for anticancer drug discovery.

Table 1: Potential Medicinal Chemistry Applications of this compound Derivatives

| Therapeutic Area | Research Focus | Potential Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Development of selective COX-2 inhibitors | Inhibition of prostaglandin synthesis by selectively targeting the COX-2 enzyme. mdpi.comnih.gov |

| Antimicrobial | Synthesis of derivatives with antibacterial and antifungal activity | Disruption of microbial cell membranes or inhibition of essential enzymes. researchgate.net |

| Anticancer | Investigation as inhibitors of cancer-related enzymes | Inhibition of enzymes like mPGES-1 involved in tumor growth and inflammation. nih.govfrontiersin.org |

Development of Resistance Mitigation Strategies for Herbicidal Use of this compound

Phenoxyacetic acids have a long history of use as herbicides. However, the extensive and repeated use of any single herbicide class inevitably leads to the evolution of resistant weed populations, a major threat to agricultural sustainability. nmsu.eduresearchgate.net Future research concerning the potential herbicidal application of this compound must proactively address the challenge of resistance.

Weed resistance to herbicides occurs through two primary mechanisms: target-site resistance (TSR), where a mutation in the target protein prevents the herbicide from binding, and non-target-site resistance (NTSR), which involves mechanisms like reduced herbicide uptake, translocation, or enhanced metabolic degradation. nih.gov To ensure the long-term efficacy of this compound as a potential herbicide, integrated weed management (IWM) strategies are essential.

Future research should focus on developing strategies to mitigate and manage resistance. One key approach is the use of herbicide mixtures or rotations. uwa.edu.au Combining this compound with herbicides that have different modes of action can delay the evolution of resistance. researchgate.net Research would be needed to identify synergistic or effective combinations and to establish optimal rotation programs.

Furthermore, understanding the genetic and biochemical basis of potential resistance to this compound is crucial. Advanced molecular techniques can be used to identify the specific genes and mutations responsible for resistance, which can inform the development of rapid diagnostic tools for farmers.

Non-chemical weed control methods are also a vital component of resistance management. nmsu.edu Research should explore the integration of this compound application with practices such as:

Crop Rotation: Alternating crops can disrupt weed life cycles and allow for the use of different management practices. nmsu.edu

Mechanical Control: Tillage and cultivation can help manage weed populations and reduce reliance on herbicides. nmsu.edu

Cover Cropping: Planting cover crops can suppress weed growth by competing for resources.

Table 2: Strategies for Mitigating Herbicide Resistance

| Strategy | Description | Research Focus |

|---|---|---|

| Herbicide Rotation/Mixtures | Alternating or combining herbicides with different modes of action. uwa.edu.au | Identifying effective and synergistic herbicide partners for this compound. |

| Integrated Weed Management (IWM) | Combining chemical, cultural, and mechanical control methods. uwa.edu.au | Optimizing the integration of this compound with practices like crop rotation and tillage. |

| Molecular Diagnostics | Identifying genetic markers for resistance. | Developing tools to quickly detect resistant weed biotypes in the field. |

| Dose Management | Using the recommended herbicide rates to prevent the selection of partially resistant individuals. | Determining the optimal application rates to maximize efficacy while minimizing selection pressure. |

Integration of this compound Research with Systems Biology Approaches

To fully understand the biological effects of this compound, future research must move beyond single-target investigations and embrace a more holistic, systems-level perspective. Systems biology, which integrates various "-omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful toolkit to unravel the complex interactions between this compound and biological systems.

In the context of medicinal chemistry, a systems biology approach could provide a comprehensive view of the cellular response to treatment with this compound derivatives. For instance, transcriptomic analysis (e.g., RNA-seq) could reveal the full spectrum of genes whose expression is altered by the compound, identifying not only the intended target pathways but also potential off-target effects and novel mechanisms of action. Metabolomics could be used to profile the changes in cellular metabolites following exposure, offering insights into the compound's impact on cellular metabolism and identifying potential biomarkers of efficacy.